molecular formula C13H19ClN2O2S B2496998 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide CAS No. 2411260-85-8

2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide

Cat. No. B2496998
CAS RN: 2411260-85-8
M. Wt: 302.82
InChI Key: YCGJLQUUBKJXIV-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor that belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B cells in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide is a selective and irreversible inhibitor of BTK. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of malignant B cells. By inhibiting BTK, 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide blocks BCR signaling and induces apoptosis in malignant B cells.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition, 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide has been shown to have minimal off-target effects and a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide is its selectivity and potency as a BTK inhibitor. This makes it a valuable tool for studying the role of BTK in B-cell malignancies. However, one limitation of 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide is its irreversible binding to BTK, which may limit its use in some experimental settings.

Future Directions

There are several future directions for the development and use of 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide. One direction is the evaluation of 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide in clinical trials for the treatment of B-cell malignancies. Another direction is the combination of 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide with other targeted therapies or immunotherapies to enhance its antitumor activity. Additionally, the use of 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide as a tool for studying the role of BTK in other diseases, such as autoimmune disorders, is an area of future research.

Synthesis Methods

The synthesis of 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide is a multi-step process that involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 2-thiophen-2-yl-2-methylmorpholine in the presence of a base, followed by the reaction with chloroacetyl chloride in the presence of a base and a catalyst. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In vitro studies have shown that 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide inhibits BCR signaling and induces apoptosis in malignant B cells. In vivo studies have demonstrated that 2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide has potent antitumor activity in xenograft models of CLL, MCL, and DLBCL.

properties

IUPAC Name

2-chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-10-9-16(4-5-18-10)11(8-15-13(17)7-14)12-3-2-6-19-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGJLQUUBKJXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(CNC(=O)CCl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide

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